PD0176078

Description

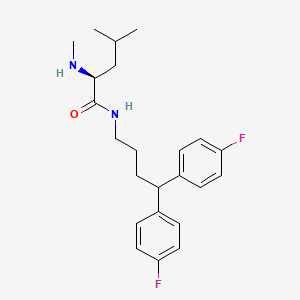

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2S)-N-[4,4-bis(4-fluorophenyl)butyl]-4-methyl-2-(methylamino)pentanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H30F2N2O/c1-16(2)15-22(26-3)23(28)27-14-4-5-21(17-6-10-19(24)11-7-17)18-8-12-20(25)13-9-18/h6-13,16,21-22,26H,4-5,14-15H2,1-3H3,(H,27,28)/t22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGJKMAIASNMXFI-QFIPXVFZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NCCCC(C1=CC=C(C=C1)F)C2=CC=C(C=C2)F)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)NCCCC(C1=CC=C(C=C1)F)C2=CC=C(C=C2)F)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H30F2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

PD173074: A Potent Inhibitor of Fibroblast Growth Factor Receptor (FGFR) Kinase

Introduction: PD173074 is a small molecule inhibitor that demonstrates high potency and selectivity for the Fibroblast Growth Factor Receptor (FGFR) family of receptor tyrosine kinases, particularly FGFR1 and FGFR3. It also exhibits inhibitory activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). By competing with ATP for binding to the kinase domain, PD173074 effectively blocks the autophosphorylation of the receptor, thereby inhibiting downstream signaling pathways crucial for cell proliferation, differentiation, and survival. Its utility as a research tool has been pivotal in elucidating the roles of FGF signaling in various physiological and pathological processes, including cancer.

Quantitative Data Summary

The inhibitory activity of PD173074 has been quantified across various kinases and cellular models. The half-maximal inhibitory concentration (IC50) is a standard measure of an inhibitor's potency.

| Target Kinase | IC50 (nM) | Notes |

| FGFR1 | ~21.5 - 25 | Potent inhibition.[1][2] |

| FGFR3 | 5 | Highly potent inhibition.[3] |

| VEGFR2 | ~100 - 200 | Moderate inhibition.[1][3] |

| PDGFR | >17,600 | Weak inhibition, demonstrating selectivity. |

| c-Src | >19,800 | Weak inhibition, demonstrating selectivity. |

| EGFR | >50,000 | Negligible inhibition. |

| InsR | >50,000 | Negligible inhibition. |

| MEK | >50,000 | Negligible inhibition. |

| PKC | >50,000 | Negligible inhibition. |

| Cellular/Functional Assay | IC50 (nM) | Notes |

| FGFR1 Autophosphorylation | 1 - 5 | Inhibition of receptor activation.[1][3] |

| FGFR3 Autophosphorylation | ~5 | Inhibition of receptor activation.[3] |

| VEGFR2 Autophosphorylation | 100 - 200 | Inhibition of receptor activation.[1][3] |

| FGF-2 induced granule neuron survival | 8 - 12 | Demonstrates functional cellular inhibition.[1][3] |

| FGF-2 induced neurite outgrowth | 22 | Inhibition of a specific cellular process.[1] |

| Viability of FGFR3-expressing KMS11 and KMS18 cells | <20 | Potent anti-proliferative effect in cancer cells.[3] |

Mechanism of Action and Signaling Pathway

PD173074 functions as an ATP-competitive inhibitor of the FGFR tyrosine kinase domain. The binding of Fibroblast Growth Factors (FGFs) to their receptors (FGFRs) normally induces receptor dimerization and trans-autophosphorylation of specific tyrosine residues within the intracellular kinase domain. This phosphorylation event creates docking sites for various downstream signaling proteins, leading to the activation of multiple signaling cascades. PD173074 prevents this initial autophosphorylation step, thereby blocking the entire downstream signaling cascade.

The primary signaling pathways inhibited by PD173074 through FGFR blockade are the RAS-MAPK and the PI3K-AKT pathways. These pathways are critical for cell proliferation, survival, and differentiation.

Caption: PD173074 inhibits FGFR signaling by blocking ATP-mediated autophosphorylation.

Experimental Protocols

In Vitro Kinase Assay (General Protocol)

This protocol outlines the general steps to determine the IC50 value of an inhibitor like PD173074 against a purified kinase such as FGFR.

Objective: To measure the concentration of PD173074 required to inhibit 50% of the enzymatic activity of a specific FGFR isoform.

Materials:

-

Recombinant human FGFR kinase domain

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

-

ATP

-

Peptide substrate specific for the kinase

-

PD173074 stock solution (in DMSO)

-

Detection reagent (e.g., ADP-Glo™, LanthaScreen®)

-

384-well assay plates

-

Plate reader

Procedure:

-

Compound Preparation: Prepare a serial dilution of PD173074 in DMSO, and then dilute further in kinase buffer to the desired final concentrations.

-

Reaction Setup:

-

Add a small volume (e.g., 5 µL) of the diluted PD173074 or DMSO (vehicle control) to the wells of a 384-well plate.

-

Add the FGFR enzyme solution to each well.

-

Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.

-

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the kinase reaction to proceed.

-

Detection: Stop the reaction and measure the kinase activity using a suitable detection reagent. For example, with the ADP-Glo™ assay, a reagent is added to deplete unused ATP, and then another reagent is added to convert the generated ADP into a luminescent signal.

-

Data Analysis: The luminescent or fluorescent signal is measured using a plate reader. The IC50 value is determined by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Experimental Workflow for Cellular Assay

This workflow describes a typical experiment to assess the effect of PD173074 on the proliferation of a cancer cell line that is dependent on FGFR signaling.

References

No Publicly Available Data for PD0176078 Target Specificity

A comprehensive search for the target specificity, mechanism of action, and off-target effects of a compound designated as PD0176078 has yielded no specific publicly available information. Searches for this identifier in scientific literature and drug development databases did not return any relevant results detailing its molecular targets, chemical structure, or associated biological data.

The query for "this compound" did not retrieve any primary research articles, review papers, or technical datasheets that would typically describe the discovery, characterization, and kinase profiling of a small molecule inhibitor. Consequently, it is not possible to provide an in-depth technical guide, including quantitative data tables, detailed experimental protocols, or signaling pathway diagrams as requested.

It is possible that "this compound" is an internal compound identifier that has not been disclosed in public forums, a historical designation that is no longer in use, or a potential typographical error.

General methodologies for determining kinase inhibitor specificity and evaluating off-target effects are well-established in the field of drug discovery. These typically involve a tiered approach, beginning with broad kinase panels and cellular assays to identify primary targets and potential off-target interactions. Techniques such as biochemical kinase assays, cellular thermal shift assays (CETSA), and chemical proteomics are routinely employed to characterize the selectivity profile of novel inhibitors. However, without any specific information on this compound, these general principles cannot be applied to create the requested technical document.

For researchers, scientists, and drug development professionals seeking information on a specific compound, it is recommended to verify the compound identifier and consult internal documentation or proprietary databases that may contain the relevant information. Should "this compound" be a different or proprietary compound, access to internal research and development data would be necessary to generate the requested in-depth technical guide.

PD173074: A Technical Guide to its ATP-Competitive Inhibition of Receptor Tyrosine Kinases

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of PD173074, a potent, ATP-competitive inhibitor primarily targeting Fibroblast Growth Factor Receptors (FGFRs) and Vascular Endothelial Growth Factor Receptors (VEGFRs). This document details its mechanism of action, quantitative inhibitory data, affected signaling pathways, and relevant experimental protocols to support further research and development.

Core Mechanism: ATP-Competitive Inhibition

PD173074 functions as a reversible, ATP-competitive inhibitor of the FGFR and VEGFR tyrosine kinases.[1] Its mode of action involves binding to the ATP-binding pocket within the catalytic domain of the kinase. This occupation of the active site physically prevents the binding of endogenous ATP, thereby inhibiting the autophosphorylation of the receptor.[2] This initial step is critical for the activation of the kinase and the subsequent phosphorylation of downstream substrate proteins. By blocking this process, PD173074 effectively halts the entire downstream signaling cascade initiated by ligand binding.[3]

Quantitative Data on Inhibitory Activity

The potency and selectivity of PD173074 have been quantified through various in vitro assays. The data is summarized below for easy comparison.

Table 1: Inhibitory Potency (IC₅₀) against Primary Kinase Targets

| Target Kinase | Assay Type | IC₅₀ Value (nM) | Reference |

| FGFR1 | Cell-free | ~25 | [1][2][4][5] |

| FGFR1 | Cell-free | 21.5 | [6][7][8] |

| FGFR3 | Cell-free | 5 | [1][6][7][8] |

| VEGFR2 (KDR) | Cell-free | ~100 | [1][6][8] |

| VEGFR2 (KDR) | Cell-free | 100-200 | [4][5][9] |

| FGFR1 Autophosphorylation | Cell-based | 1-5 | [1][2][4] |

| FGFR3 Autophosphorylation | Cell-based | ~5 | [1] |

| VEGFR2 Autophosphorylation | Cell-based | 100-200 | [1][2][4] |

Table 2: Selectivity Profile (IC₅₀) against Off-Target Kinases

| Off-Target Kinase | Assay Type | IC₅₀ Value (nM) | Reference |

| PDGFR | Cell-free | 17,600 | [6][8] |

| c-Src | Cell-free | 19,800 | [6][8] |

| EGFR | Cell-free | > 50,000 | [6][8] |

| InsR (Insulin Receptor) | Cell-free | > 50,000 | [6][8] |

| MEK | Cell-free | > 50,000 | [6][8] |

| PKC | Cell-free | > 50,000 | [6][8] |

Note: PD173074 is approximately 1,000-fold more selective for FGFR1 over kinases like PDGFR and c-Src.[1][4][5]

Table 3: Cell-Based Proliferation and Survival Assays (IC₅₀)

| Cell Line / Condition | Assay Focus | IC₅₀ Value (nM) | Reference |

| FGF-2 promoted granule neuron survival | Survival | 12 | [1] |

| FGF-2 promoted granule neuron survival | Survival | 8 | [4] |

| FGF-2 stimulated neurite outgrowth | Neurite Growth | 22 | [4] |

| KMS11 & KMS18 (FGFR3-expressing) | Viability | < 20 | [1] |

| NCI-H1581 | Growth Inhibition | 12.25 | [1] |

| KG-1 | Growth Inhibition | 51.29 | [1] |

| MFM-223 | Growth Inhibition | 215.76 | [1] |

| RCS Chondrocytes | Restoration of Growth | 15-20 | [10] |

Table 4: Inhibitory Constant (Kᵢ)

| Target Kinase | Parameter | Value (nM) | Reference |

| FGFR1 | Kᵢ | ~40 | [1][2][4] |

Inhibition of Downstream Signaling Pathways

By blocking FGFR and VEGFR activation, PD173074 effectively suppresses multiple downstream signaling pathways critical for cell proliferation, survival, migration, and angiogenesis.[3] The primary cascades affected include:

-

RAS-RAF-MEK-ERK (MAPK) Pathway: Inhibition of this pathway is a major consequence of FGFR blockade, leading to reduced cell proliferation.[3][11] PD173074 has been shown to reduce the phosphorylation of MEK and ERK.[10]

-

PI3K-AKT-mTOR Pathway: This pathway, crucial for cell survival and growth, is also attenuated upon FGFR inhibition by PD173074.[3]

-

JAK-STAT Pathway: The JAK-STAT pathway, involved in various cellular processes including immune response and proliferation, can be activated by FGFRs and is consequently inhibited by PD173074.[3]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. The following are generalized protocols based on common assays used to characterize PD173074.

In Vitro (Cell-Free) Kinase Assay for IC₅₀ Determination

This assay measures the direct inhibitory effect of PD173074 on the kinase's enzymatic activity.

Materials:

-

Recombinant full-length FGFR1 kinase (60-75 ng per reaction)

-

HEPES buffer (25 mM, pH 7.4)

-

NaCl (150 mM)

-

MnCl₂ (10 mM)

-

Sodium orthovanadate (0.2 mM)

-

Poly(Glu, Tyr) 4:1 random copolymer substrate (750 µg/mL)

-

PD173074 (various concentrations)

-

[γ-³²P]ATP (5 µM ATP containing 0.4 µCi per incubation)

-

Trichloroacetic acid (TCA) for precipitation

Protocol:

-

Prepare a reaction mixture in a total volume of 100 µL containing HEPES buffer, NaCl, MnCl₂, sodium orthovanadate, the substrate copolymer, and the enzyme.

-

Add varying concentrations of PD173074 (dissolved in DMSO) to the reaction tubes. Include a vehicle-only (DMSO) control.

-

Initiate the kinase reaction by adding [γ-³²P]ATP.

-

Incubate the samples at 25°C for 10 minutes.[1]

-

Terminate the reaction by spotting the mixture onto filter paper and precipitating the protein with TCA.

-

Wash the filters to remove unincorporated [γ-³²P]ATP.

-

Quantify the incorporated radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition for each PD173074 concentration relative to the control and determine the IC₅₀ value using non-linear regression analysis.

Cell Viability / Proliferation (MTT) Assay

This assay assesses the effect of PD173074 on the viability and growth of cancer cell lines.

Materials:

-

Complete culture medium, with or without growth factors like aFGF/heparin[9]

-

PD173074 (various concentrations, dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or acidified isopropanol)

-

96-well plates

Protocol:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with a range of PD173074 concentrations (e.g., 0-2000 nM).[11] Include a vehicle-only control.

-

Incubate the plates for a specified period (e.g., 48 hours to 5 days).[9][12]

-

Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT into formazan crystals.

-

Remove the medium and dissolve the formazan crystals with a solubilization buffer.

-

Measure the absorbance at a specific wavelength (e.g., 540 nm) using a microplate reader.

-

Calculate the percentage of viable cells relative to the control and determine the IC₅₀ value.

Western Blot for Phosphorylation Status

This method is used to visualize the inhibition of receptor autophosphorylation and downstream signaling proteins.

Protocol:

-

Cell Treatment: Culture cells to 70-80% confluency. Starve cells overnight if necessary, then treat with various concentrations of PD173074 for a specified time (e.g., 1 hour).[13] Stimulate with a ligand (e.g., 20 ng/mL bFGF) for a short period (e.g., 10 minutes) before harvesting.[13]

-

Lysis: Wash cells with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

-

Quantification: Determine the protein concentration of each lysate using a Bradford or BCA assay.

-

SDS-PAGE: Load equal amounts of protein (e.g., 10-30 µg) onto an SDS-polyacrylamide gel and separate by electrophoresis.[7][14]

-

Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane with a solution like 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween-20 (TBST) for 1 hour to prevent non-specific antibody binding.[7]

-

Antibody Incubation: Incubate the membrane with a primary antibody specific to the phosphorylated form of the target protein (e.g., anti-phospho-FGFR, anti-phospho-ERK) overnight at 4°C.[7][13]

-

Washing and Secondary Antibody: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[7]

-

Detection: After final washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

-

Stripping and Reprobing: The membrane can be stripped and reprobed with antibodies for total protein levels (e.g., total FGFR, tubulin, GAPDH) to serve as loading controls.[12][14]

Conclusion

PD173074 is a well-characterized, potent, and selective ATP-competitive inhibitor of FGFR and VEGFR tyrosine kinases. Its ability to block receptor autophosphorylation provides a powerful tool for dissecting the roles of FGF and VEGF signaling in various physiological and pathological processes, including oncology, angiogenesis, and stem cell biology.[6][7][15] The comprehensive quantitative data and established experimental protocols detailed in this guide offer a solid foundation for researchers and drug developers aiming to utilize PD173074 in their studies or as a benchmark for the development of next-generation kinase inhibitors.

References

- 1. selleckchem.com [selleckchem.com]

- 2. bpsbioscience.com [bpsbioscience.com]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. selleckchem.com [selleckchem.com]

- 6. PD 173074 | FGFR | Tocris Bioscience [tocris.com]

- 7. PD 173074, FGFR1 and FGFR3 inhibitor (CAS 219580-11-7) | Abcam [abcam.com]

- 8. PD 173074 | CAS:219580-11-7 | FGFR inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]

- 9. selleckchem.com [selleckchem.com]

- 10. academic.oup.com [academic.oup.com]

- 11. Small molecule FGF receptor inhibitors block FGFR-dependent urothelial carcinoma growth in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Targeting FGFRs Using PD173074 as a Novel Therapeutic Strategy in Cholangiocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Inhibition of FGFR signaling by PD173074 improves antitumor immunity and impairs breast cancer metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Downstream Signaling Pathways of PD173074, a Fibroblast Growth Factor Receptor (FGFR) Inhibitor

Disclaimer: The compound "PD0176078" as specified in the query does not correspond to a known molecule in widely available scientific literature. Based on the nomenclature of similar chemical compounds, it is highly probable that this is a typographical error and the intended compound of interest is PD173074 , a well-characterized inhibitor of Fibroblast Growth Factor Receptors (FGFRs). This guide will focus on the downstream signaling pathways of PD173074.

Introduction

PD173074 is a potent and selective small-molecule inhibitor of Fibroblast Growth Factor Receptor (FGFR) tyrosine kinases.[1] Deregulation of FGFR signaling is implicated in various cancers, making it a key target for therapeutic intervention. PD173074 exerts its biological effects by blocking the activation of FGFRs, thereby modulating downstream signaling cascades crucial for cell proliferation, survival, and differentiation.[2] This technical guide provides a comprehensive overview of the core downstream signaling pathways affected by PD173074, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Core Signaling Pathways Modulated by PD173074

PD173074 primarily targets FGFR1 and FGFR3. Upon binding of fibroblast growth factors (FGFs), FGFRs dimerize and autophosphorylate, creating docking sites for various signaling proteins. This initiates a cascade of intracellular events, predominantly through the RAS-MAPK , PI3K-Akt , and to a lesser extent, the JAK-STAT pathways. PD173074, by inhibiting the kinase activity of FGFR, prevents these downstream signaling events.

The RAS-MAPK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival. Activation of FGFR leads to the phosphorylation of FRS2 (FGFR substrate 2), which recruits the GRB2-SOS complex, leading to the activation of RAS. Activated RAS then triggers a phosphorylation cascade involving RAF, MEK, and finally ERK (extracellular signal-regulated kinase). Phosphorylated ERK (p-ERK) translocates to the nucleus to regulate gene expression. PD173074 has been shown to block FGF-2-induced phosphorylation of ERK1/2.[1]

The PI3K-Akt pathway is central to cell survival, growth, and metabolism. Upon FGFR activation, PI3K is recruited to the plasma membrane and activated, leading to the conversion of PIP2 to PIP3. PIP3 acts as a second messenger to recruit and activate PDK1 and Akt. Activated Akt (p-Akt) then phosphorylates a variety of downstream targets, including mTOR, to promote cell survival and growth. Inhibition of FGFR1 by PD173074 has been demonstrated to suppress the PI3K-Akt pathway.[3]

The JAK-STAT pathway is involved in cell growth, differentiation, and immune responses. FGFR activation can lead to the activation of JAKs, which in turn phosphorylate STAT proteins. Phosphorylated STATs dimerize and translocate to the nucleus to act as transcription factors. The inhibition of FGFR by PD173074 can lead to the downregulation of this pathway.[4]

Quantitative Data

The inhibitory effects of PD173074 have been quantified in various assays, as summarized in the tables below.

Table 1: In Vitro Kinase Inhibition by PD173074

| Target Kinase | IC50 (nM) | Assay Conditions | Reference |

| FGFR1 | ~25 | Cell-free kinase assay | [5] |

| FGFR3 | 5 | Cell-free kinase assay | |

| VEGFR2 | 100-200 | Cell-free kinase assay | [5] |

| PDGFR | 17,600 | Cell-free kinase assay | |

| c-Src | 19,800 | Cell-free kinase assay | |

| FGFR1 (autophosphorylation) | 1-5 | Dose-dependent autophosphorylation assay | [5] |

Table 2: Cellular Activity of PD173074

| Cell Line | Assay Type | IC50 (µM) | Notes | Reference |

| TFK-1 (Cholangiocarcinoma) | Cell Viability | ~6.6 | Dose-dependent reduction in cell viability. | [6] |

| KKU-213 (Cholangiocarcinoma) | Cell Viability | ~8.4 | Dose-dependent reduction in cell viability. | [6] |

| RBE (Cholangiocarcinoma) | Cell Viability | ~11 | Dose-dependent reduction in cell viability. | [6] |

| NCI-H1581 | Growth Inhibition | 0.01225 | - | [5] |

| KG-1 | Growth Inhibition | 0.05129 | - | [5] |

| MFM-223 | Growth Inhibition | 0.21576 | - | [5] |

Experimental Protocols

Detailed methodologies for key experiments are provided below.

This protocol is for determining the in vitro inhibitory activity of PD173074 against FGFR1 kinase.

Materials:

-

Recombinant full-length FGFR1 kinase

-

Poly(Glu, Tyr) 4:1 as substrate

-

PD173074

-

Assay Buffer: 25 mM HEPES (pH 7.4), 150 mM NaCl, 10 mM MnCl₂, 0.2 mM sodium orthovanadate

-

[γ-³²P]ATP

-

5 µM ATP

-

Phosphocellulose filter paper

-

Scintillation counter

Procedure:

-

Prepare a reaction mixture in a total volume of 100 µL containing assay buffer, 750 µg/mL Poly(Glu, Tyr) substrate, and 60-75 ng of FGFR1 enzyme.

-

Add various concentrations of PD173074 (or DMSO as a vehicle control) to the reaction mixture.

-

Initiate the kinase reaction by adding [γ-³²P]ATP to a final concentration of 5 µM.

-

Incubate the reaction at 25°C for 10 minutes.

-

Stop the reaction by spotting an aliquot of the reaction mixture onto phosphocellulose filter paper.

-

Wash the filter paper extensively with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Measure the incorporated radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition for each PD173074 concentration and determine the IC50 value.[5]

This protocol describes the detection of phosphorylated and total ERK and Akt in cells treated with PD173074.

Materials:

-

Cell line of interest (e.g., a cell line with activated FGFR signaling)

-

PD173074

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Primary antibodies: anti-p-ERK (Thr202/Tyr204), anti-total ERK, anti-p-Akt (Ser473), anti-total Akt

-

HRP-conjugated secondary antibodies

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Chemiluminescent substrate

Procedure:

-

Seed cells in culture plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of PD173074 for the desired time (e.g., 1-24 hours). Include a vehicle control (DMSO).

-

Lyse the cells with ice-cold lysis buffer.

-

Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-p-ERK) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

-

To detect total protein levels, the membrane can be stripped and re-probed with the antibody for the total form of the protein (e.g., anti-total ERK).

-

Quantify the band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.

This protocol is for assessing the effect of PD173074 on the viability and proliferation of cancer cells.[7][8]

Materials:

-

Cancer cell line of interest

-

PD173074

-

Complete cell culture medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.

-

Treat the cells with a range of concentrations of PD173074. Include a vehicle control (DMSO) and a no-cell control (medium only).

-

Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a CO₂ incubator.

-

Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

-

Remove the medium containing MTT and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Incubate the plate on a shaker for 15-30 minutes to ensure complete solubilization.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.[7][8]

Conclusion

PD173074 is a potent inhibitor of FGFR signaling that effectively blocks the activation of key downstream pathways, including the RAS-MAPK and PI3K-Akt cascades. This inhibition leads to a reduction in cell proliferation and survival in FGFR-dependent cancer cells. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals investigating the therapeutic potential of targeting the FGFR signaling axis.

References

- 1. The FGFR1 inhibitor PD 173074 selectively and potently antagonizes FGF-2 neurotrophic and neurotropic effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Combined FGFR and Akt pathway inhibition abrogates growth of FGFR1 overexpressing EGFR-TKI-resistant NSCLC cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. selleckchem.com [selleckchem.com]

- 6. Targeting FGFRs Using PD173074 as a Novel Therapeutic Strategy in Cholangiocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. MTT assay protocol | Abcam [abcam.com]

- 8. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

Unveiling the Biological Activity of PD 176078: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

PD 176078, a compound developed by Parke-Davis, has been identified as a potent and selective antagonist of N-type voltage-gated calcium channels (Cav2.2). These channels are critical players in neuronal signaling, particularly in the release of neurotransmitters. This technical guide provides a comprehensive overview of the biological activity of PD 176078, summarizing its mechanism of action, quantitative potency, and the experimental methodologies used for its characterization. The information presented herein is intended to support further research and drug development efforts targeting N-type calcium channels for various therapeutic indications, including pain, neuroprotection, and epilepsy.

Core Mechanism of Action: N-type Calcium Channel Blockade

PD 176078 exerts its biological effects primarily through the inhibition of N-type voltage-gated calcium channels. These channels are predominantly located on presynaptic nerve terminals and play a pivotal role in the influx of calcium ions that triggers the release of neurotransmitters. By blocking these channels, PD 176078 effectively modulates synaptic transmission.

The N-type calcium channel is a heteromeric protein complex consisting of a pore-forming α1B subunit and auxiliary α2δ and β subunits. PD 176078 is believed to interact with the α1B subunit, thereby preventing the conformational changes required for channel opening in response to membrane depolarization. This leads to a reduction in calcium entry into the presynaptic terminal, consequently inhibiting the release of various neurotransmitters, including glutamate, GABA, acetylcholine, dopamine, and norepinephrine.

Signaling Pathway Modulated by PD 176078

The primary signaling pathway affected by PD 176078 is the presynaptic neurotransmitter release cascade. The influx of calcium through N-type channels is a critical step in the fusion of synaptic vesicles with the presynaptic membrane, a process mediated by the SNARE protein complex. By attenuating this calcium influx, PD 176078 disrupts the signaling cascade that leads to neurotransmitter exocytosis.

Quantitative Assessment of Biological Activity

The potency of PD 176078 as an N-type calcium channel blocker has been quantified in various in vitro assays. The following table summarizes the available quantitative data.

| Assay Type | Cell Line/Preparation | Parameter | Value | Reference |

| IMR32 Assay | Human neuroblastoma IMR-32 cells | IC50 | Potent Antagonist | [1] |

| SCG Voltage Clamp Assay | Superior Cervical Ganglion (SCG) neurons | - | Potent Antagonist | [1] |

Therapeutic Potential

The inhibitory action of PD 176078 on N-type calcium channels underpins its potential therapeutic applications in a range of neurological and psychiatric disorders.

-

Analgesia: N-type calcium channels are key regulators of nociceptive signaling in the spinal cord. By blocking these channels, PD 176078 can reduce the release of pain-mediating neurotransmitters, making it a candidate for the treatment of chronic and neuropathic pain.

-

Neuroprotection: Excessive calcium influx through N-type channels can contribute to neuronal damage in ischemic conditions such as stroke. The neuroprotective potential of PD 176078 lies in its ability to mitigate this excitotoxic cascade.

-

Anticonvulsant Activity: Aberrant neuronal excitability is a hallmark of epilepsy. By modulating neurotransmitter release, PD 176078 may help to control seizures.

Experimental Methodologies

The characterization of N-type calcium channel blockers like PD 176078 involves a variety of in vitro and in vivo experimental protocols.

In Vitro Assays

This assay utilizes the human neuroblastoma cell line IMR-32, which endogenously expresses N-type calcium channels.

Protocol Outline:

-

Cell Culture: IMR-32 cells are cultured under standard conditions.

-

Cell Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

-

Compound Incubation: Cells are pre-incubated with varying concentrations of PD 176078.

-

Depolarization: Cells are depolarized using a high potassium solution to activate voltage-gated calcium channels.

-

Fluorescence Measurement: The change in intracellular calcium concentration is measured using a fluorescence plate reader.

-

Data Analysis: The inhibitory effect of PD 176078 is quantified by determining the IC50 value from the concentration-response curve.

Patch-clamp electrophysiology on neurons, such as those from the superior cervical ganglion (SCG), provides a direct measure of the effect of PD 176078 on N-type calcium channel currents.

Protocol Outline:

-

Neuron Isolation: Isolate and culture primary neurons (e.g., rat SCG neurons).

-

Patch-Clamp Recording: Establish a whole-cell patch-clamp configuration.

-

Voltage Protocol: Apply a voltage step protocol to elicit N-type calcium currents.

-

Compound Application: Perfuse the cells with a solution containing PD 176078.

-

Current Measurement: Record the amplitude of the calcium currents before and after compound application.

-

Data Analysis: Determine the percentage of current inhibition at different concentrations of PD 176078.

In Vivo Models

The analgesic, neuroprotective, and anticonvulsant activities of PD 176078 have been evaluated in various animal models.

-

Analgesia Models: Formalin test, hot plate test, and models of neuropathic pain (e.g., chronic constriction injury).

-

Neuroprotection Models: Middle cerebral artery occlusion (MCAO) model of stroke.

-

Anticonvulsant Models: Maximal electroshock (MES) test and pentylenetetrazole (PTZ)-induced seizure models.

Conclusion

PD 176078 is a valuable research tool for investigating the physiological and pathological roles of N-type calcium channels. Its potent and selective inhibitory activity makes it a promising lead compound for the development of novel therapeutics for a variety of disorders characterized by neuronal hyperexcitability and aberrant neurotransmitter release. The experimental protocols and data presented in this guide provide a foundation for further exploration of the biological activities and therapeutic potential of PD 176078 and other N-type calcium channel modulators.

References

The Anti-Angiogenic Role of PD173074: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Angiogenesis, the formation of new blood vessels from pre-existing vasculature, is a critical process in both normal physiological functions and pathological conditions, notably in tumor growth and metastasis.[1][2] The Fibroblast Growth Factor (FGF) and Vascular Endothelial Growth Factor (VEGF) signaling pathways are key regulators of this process.[1][2] PD173074, a synthetic pyrido[2,3-d]pyrimidine derivative, has emerged as a potent and selective inhibitor of the tyrosine kinase activities of FGF receptors (FGFRs) and VEGF receptors (VEGFRs), positioning it as a significant anti-angiogenic agent.[1][2] This technical guide provides an in-depth overview of the mechanism of action of PD173074, its effects on key signaling pathways, and detailed methodologies for evaluating its anti-angiogenic properties.

Mechanism of Action: A Dual Inhibitor of FGFR and VEGFR

PD173074 exerts its anti-angiogenic effects by selectively targeting the ATP-binding pocket of FGFR and VEGFR tyrosine kinases.[1][2] This competitive inhibition prevents receptor autophosphorylation and the subsequent activation of downstream signaling cascades that are crucial for endothelial cell proliferation, migration, and survival.

Kinase Inhibitory Potency

PD173074 is a highly potent inhibitor of FGFR1 and also demonstrates significant activity against VEGFR2. Its selectivity for these receptors is substantially higher than for other related tyrosine kinases such as Platelet-Derived Growth Factor Receptor (PDGFR) and c-Src.[3][4]

Table 1: In Vitro Inhibitory Activity of PD173074

| Target Kinase | Assay Type | IC50 / Ki Value | Reference |

| FGFR1 | Cell-free kinase assay | ~25 nM (IC50) | [3][4] |

| FGFR1 | ATP-competitive inhibition | ~40 nM (Ki) | [4] |

| FGFR1 Autophosphorylation | Cell-based assay | 1-5 nM (IC50) | [3][4] |

| FGFR3 | Cell-free kinase assay | 5 nM (IC50) | [5] |

| FGFR3 Autophosphorylation | Cell-based assay | ~5 nM (IC50) | [4] |

| VEGFR2 | Cell-free kinase assay | 100-200 nM (IC50) | [3][4] |

| VEGFR2 Autophosphorylation | Cell-based assay | 100-200 nM (IC50) | [2][4] |

| PDGFR | Cell-free kinase assay | 17,600 nM (IC50) | [5] |

| c-Src | Cell-free kinase assay | 19,800 nM (IC50) | [5] |

| EGFR, InsR, MEK, PKC | Cell-free kinase assay | >50,000 nM (IC50) | [5] |

Downstream Signaling Pathways

By inhibiting FGFR and VEGFR, PD173074 effectively blocks major downstream signaling pathways that drive angiogenesis. These include the Ras-Raf-MEK-ERK (MAPK) pathway and the PI3K-Akt pathway, both of which are critical for endothelial cell proliferation, survival, and migration.[6][7]

In Vitro Anti-Angiogenic Activity

A variety of in vitro assays have demonstrated the potent anti-angiogenic effects of PD173074 on endothelial cells.

Table 2: In Vitro Cellular Effects of PD173074

| Assay | Cell Type | Effect | IC50 Value | Reference |

| Granule Neuron Survival (FGF-2 enhanced) | Cerebellar Granule Neurons | Inhibition | 8 nM | [3] |

| Neurite Growth (FGF-2 treated) | Cerebellar Granule Neurons | Inhibition | 22 nM | [3] |

| Cell Viability | FGFR3-expressing KMS11 and KMS18 cells | Reduction | <20 nM | [4] |

Endothelial Cell Proliferation Assay

This assay assesses the ability of PD173074 to inhibit the proliferation of endothelial cells, a fundamental step in angiogenesis.

Experimental Protocol: MTT Assay

-

Cell Seeding: Seed Human Umbilical Vein Endothelial Cells (HUVECs) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in complete endothelial growth medium. Incubate overnight at 37°C in a 5% CO₂ humidified incubator.

-

Compound Treatment: Replace the medium with a serum-free or low-serum medium containing various concentrations of PD173074 or vehicle control. Stimulate cells with an angiogenic factor such as bFGF or VEGF. Incubate for 48-72 hours.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or a solubilization buffer to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The percentage of inhibition is calculated relative to the vehicle-treated control.

Endothelial Cell Migration Assay

Cell migration is another critical component of angiogenesis. The scratch wound healing assay is a common method to evaluate the effect of compounds on this process.

Experimental Protocol: Scratch Wound Healing Assay

-

Cell Seeding: Seed HUVECs in a 6-well or 12-well plate and grow to a confluent monolayer.

-

Wound Creation: Create a "scratch" in the monolayer using a sterile 200 µL pipette tip.

-

Washing: Gently wash the wells with PBS to remove detached cells.

-

Compound Treatment: Add fresh low-serum medium containing different concentrations of PD173074 or vehicle control.

-

Image Acquisition: Capture images of the scratch at time 0 and at subsequent time points (e.g., 6, 12, 24 hours) using an inverted microscope.

-

Quantification: Measure the area of the scratch at each time point using image analysis software (e.g., ImageJ). The percentage of wound closure is calculated to determine the effect on cell migration.

Endothelial Cell Tube Formation Assay

This assay models the differentiation of endothelial cells and the formation of capillary-like structures.

Experimental Protocol: Tube Formation on Matrigel

-

Matrigel Coating: Thaw Matrigel on ice and coat the wells of a 96-well plate with 50-100 µL of Matrigel. Incubate at 37°C for 30-60 minutes to allow for solidification.

-

Cell Seeding: Harvest HUVECs and resuspend them in a basal medium containing the desired concentrations of PD173074 and an angiogenic stimulus (e.g., bFGF or VEGF).

-

Incubation: Seed the HUVEC suspension (1-2 x 10⁴ cells/well) onto the solidified Matrigel. Incubate for 6-18 hours at 37°C.

-

Image Acquisition: Visualize and photograph the formation of tube-like structures using an inverted microscope.

-

Quantification: Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using specialized software.

References

- 1. In vivo Matrigel Plug Angiogenesis Assay [bio-protocol.org]

- 2. corning.com [corning.com]

- 3. Matrigel Plug Angiogenesis Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 4. promocell.com [promocell.com]

- 5. ibidi.com [ibidi.com]

- 6. In Vivo Matrigel Plug Assay as a Potent Method to Investigate Specific Individual Contribution of Angiogenesis to Blood Flow Recovery in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Scratch Wound Healing Assay [bio-protocol.org]

PD173074: A Technical Guide for Studying Fibroblast Growth Factor Receptor (FGFR) Signaling

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of PD173074, a potent and selective small-molecule inhibitor of Fibroblast Growth Factor Receptors (FGFRs). It serves as a technical resource for utilizing PD173074 in the investigation of FGFR signaling pathways in various biological contexts, including oncology and developmental biology.

Mechanism of Action

PD173074 is a pyrido[2,3-d]pyrimidine derivative that functions as a selective, ATP-competitive inhibitor of the FGFR family.[1][2] It primarily targets the kinase domains of FGFR1 and FGFR3, preventing their autophosphorylation upon ligand binding.[1][3][4] This blockade of receptor activation effectively halts the initiation of downstream signaling cascades. While highly selective for FGFRs, PD173074 also exhibits inhibitory activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), albeit at higher concentrations.[3][4] Its selectivity is demonstrated by its significantly weaker inhibition of other tyrosine kinases such as PDGFR, c-Src, EGFR, and InsR.[3][4]

The binding of a Fibroblast Growth Factor (FGF) ligand to its corresponding FGFR induces receptor dimerization and subsequent trans-autophosphorylation of the intracellular tyrosine kinase domains. This activation creates docking sites for adaptor proteins, triggering multiple downstream pathways critical for cell proliferation, survival, differentiation, and migration. The primary signaling cascades activated by FGFRs include:

-

RAS-RAF-MEK-ERK (MAPK) Pathway: Crucial for cell proliferation.

-

PI3K-AKT-mTOR Pathway: A key regulator of cell survival and growth.

-

JAK-STAT Pathway: Involved in various cellular processes, including immune response and cell division.

-

PLCγ Pathway: Which modulates intracellular calcium levels and protein kinase C (PKC) activation.

PD173074, by occupying the ATP-binding pocket of the FGFR kinase domain, directly prevents the phosphorylation event, thereby inhibiting all subsequent downstream signaling.[5]

References

Methodological & Application

Application Notes: PD173074 Treatment in SUM185PE Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

PD173074 is a potent, ATP-competitive inhibitor of Fibroblast Growth Factor Receptor (FGFR) tyrosine kinases, with high selectivity for FGFR1 and FGFR3.[1][2] The SUM185PE cell line, derived from a pleural effusion of a patient with anaplastic breast carcinoma, is a valuable model for studying certain subtypes of triple-negative breast cancer (TNBC).[3][4][5] Notably, SUM185PE cells are characterized as a luminal androgen receptor (LAR) subtype and harbor an FGFR3-TACC3 fusion protein, which acts as a primary oncogenic driver.[3][6] This genetic feature makes SUM185PE cells particularly sensitive to FGFR inhibition, rendering them an ideal system for evaluating the efficacy and mechanism of action of compounds like PD173074.

These notes provide a summary of the effects of PD173074 on SUM185PE cells and detailed protocols for reproducing key experiments.

Data Presentation

Table 1: Characteristics of the SUM185PE Cell Line

| Characteristic | Description | Source |

| Origin | Metastatic Pleural Effusion, Anaplastic Breast Carcinoma | [3][4][7] |

| Subtype | Triple-Negative Breast Cancer (TNBC), Luminal Androgen Receptor (LAR) | [3][7] |

| Receptor Status | ER-negative, PR-negative, HER2-positive (overexpression) | [3][4] |

| Key Mutations | FGFR3-TACC3 Fusion, PIK3CA (p.His1047Arg), TP53 (p.Gln144Ter) | [6][7] |

| Growth Properties | Grows in clumps; Doubling time approx. 92.4 hours | [4][7] |

| Signaling Dependency | Reliant on FGFR signaling and PI3K/Akt/mTOR pathway | [3][6] |

Table 2: Efficacy of PD173074 in SUM185PE Cells

| Parameter | Value | Experimental Conditions | Source |

| IC50 (Growth Inhibition) | 20 nM | 6-day incubation, CellTiter96 analysis | [1] |

| Cell Proliferation | Dose-dependent decrease | Treatment for 24-72 hours | [6] |

| Cell Cycle | G1 Phase Arrest | Treatment with PD173074 | [6] |

| Apoptosis | Induction (cleaved PARP detected) | Treatment for 24-72 hours | [6] |

Table 3: Effect of PD173074 on Key Signaling Proteins in SUM185PE Cells

| Protein Target | Effect of PD173074 | Treatment Time | Source |

| p-AKT | Significant reduction | 1 hour | [8] |

| p-ERK1/2 | Significant reduction | 1 hour | [8] |

| p-FRS2 | Significant reduction | 1 hour | [8] |

| Cyclin A | Decreased expression | 24-72 hours | [6] |

| pRb | Decreased expression | 24-72 hours | [6] |

Signaling Pathway and Mechanism of Action

PD173074 exerts its effects by directly inhibiting the kinase activity of the oncogenic FGFR3-TACC3 fusion protein. This blockade prevents the phosphorylation of downstream signaling molecules, primarily through the AKT and MAPK/ERK pathways. Inhibition of these pathways leads to a halt in cell cycle progression and the induction of apoptosis.

Experimental Protocols

Protocol for Culturing SUM185PE Cells

SUM185PE cells require specific media and handling, as they grow in clumps and do not reach 100% confluency.[4]

Materials:

-

Base Medium: Ham's F-12 (e.g., Gibco #11765)[4]

-

Fetal Bovine Serum (FBS)

-

Hydrocortisone

-

Insulin

-

HEPES buffer

-

Reagent for cell dissociation (e.g., TrypLE™ Express, Gibco #12605-010)[4]

-

Phosphate Buffered Saline (PBS)

-

T-25 or T-75 cell culture flasks

-

Incubator: 37°C, 5% CO2

Culture Medium Recipe:

-

Ham's F-12

-

5% Fetal Bovine Serum

-

1 µg/ml Hydrocortisone

-

5 µg/ml Insulin

-

10 mM HEPES

Procedure:

-

Thawing Cells: a. Quickly thaw the vial of cells in a 37°C water bath.[9] b. Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed culture medium. c. Centrifuge at 300 x g for 3-5 minutes to pellet the cells. d. Resuspend the cell pellet in fresh culture medium and transfer to a T-25 flask. e. Incubate at 37°C with 5% CO2. Change the medium after 24 hours.[9]

-

Cell Maintenance and Subculturing: a. Monitor cell growth. Cells should be passaged when they appear 50-60% confluent, as they grow in clumps.[4] b. Aspirate the old medium and rinse the flask with sterile PBS. c. Add 2-3 mL of TrypLE™ Express and incubate at 37°C for 2-5 minutes, or until cells detach. d. Neutralize the TrypLE™ with an equal volume of culture medium containing FBS. e. Collect the cells in a conical tube and centrifuge at 200-300 x g for 3 minutes. f. Resuspend the pellet in fresh medium and plate at the desired density (e.g., a 1:3 to 1:6 split ratio).[10]

Protocol for Cell Viability (MTS/MTT) Assay

This protocol determines the dose-dependent effect of PD173074 on cell viability.

Procedure:

-

Cell Seeding (Day 1): a. Harvest and count SUM185PE cells, preparing a single-cell suspension. b. Seed 2,000-10,000 cells per well in a 96-well plate in a final volume of 100 µL.[6][11] c. Include wells for no-cell background controls. d. Incubate the plate overnight at 37°C, 5% CO2.

-

Drug Treatment (Day 2): a. Prepare a stock solution of PD173074 in DMSO. b. Perform serial dilutions of PD173074 in culture medium to achieve final desired concentrations (e.g., 0.1 nM to 1 µM). c. Remove the old medium from the cells and add 100 µL of the drug-containing medium to the respective wells. Include a DMSO-only vehicle control. d. Incubate for the desired treatment duration (e.g., 72 hours).

-

Assay Readout (Day 5): a. Add 10-20 µL of MTS or MTT reagent to each well.[12][13] b. Incubate at 37°C for 1-4 hours, protected from light. c. If using MTT, add 100 µL of solubilization solution to each well and mix to dissolve the formazan crystals.[12][13] d. Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS, 570 nm for MTT) using a microplate reader. e. Normalize the data to the vehicle-treated control cells to determine the percentage of viability and calculate the IC50 value.

Protocol for Western Blot Analysis

This protocol is for detecting changes in the phosphorylation of key signaling proteins like AKT and ERK1/2 following PD173074 treatment.

Procedure:

-

Cell Treatment and Lysis: a. Seed SUM185PE cells in 6-well plates and grow until they are ~70-80% confluent. b. Treat cells with the desired concentrations of PD173074 (e.g., 5-75 nM) or DMSO control for a short duration (e.g., 1 hour) to observe signaling changes.[8] c. Aspirate medium, wash cells with ice-cold PBS, and add lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors). d. Scrape cells, collect the lysate, and centrifuge at high speed at 4°C to pellet cell debris. Collect the supernatant.[14]

-

SDS-PAGE and Transfer: a. Determine the protein concentration of each lysate using a BCA or Bradford assay. b. Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer. c. Load samples onto an SDS-PAGE gel and run electrophoresis to separate proteins by size.[14] d. Transfer the separated proteins to a nitrocellulose or PVDF membrane.[15]

-

Immunodetection: a. Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).[14][15] b. Incubate the membrane with a specific primary antibody (e.g., anti-p-AKT, anti-p-ERK1/2, or total protein controls) overnight at 4°C with gentle agitation.[14] c. Wash the membrane three times with TBST for 5-10 minutes each. d. Incubate with an HRP-conjugated secondary antibody for 1-2 hours at room temperature.[15] e. Wash the membrane again three times with TBST. f. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager or X-ray film.[15] g. Quantify band intensity using software like ImageJ and normalize phosphorylated proteins to their total protein counterparts and a loading control (e.g., Tubulin or GAPDH).[8]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 3. SUM185PE Xenograft Model - Altogen Labs [altogenlabs.com]

- 4. assets.ctfassets.net [assets.ctfassets.net]

- 5. SUM-185PE Home - The SUM Cancer Cell Line Knowledge Base (SLKBase) [sumlineknowledgebase.com]

- 6. researchgate.net [researchgate.net]

- 7. Cellosaurus cell line SUM185PE (CVCL_5591) [cellosaurus.org]

- 8. researchgate.net [researchgate.net]

- 9. horizondiscovery.com [horizondiscovery.com]

- 10. SUM Cell lines culture media - The SUM Cancer Cell Line Knowledge Base (SLKBase) [sumlineknowledgebase.com]

- 11. 4.3. Cell Viability Assay [bio-protocol.org]

- 12. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]

- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 15. FGFR1 antibody validation and characterization of FGFR1 protein expression in ER+ breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for PD173074 (an analog of PD0176078) in Cholangiocarcinoma Cell Lines KKU-213 and RBE

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of PD173074, a potent and selective pan-FGFR inhibitor, in the cholangiocarcinoma (CCA) cell lines KKU-213 and RBE. The data presented herein is based on a study by Balasubramanian et al. (2023), which demonstrates the cytotoxic and anti-proliferative effects of PD173074 on these cell lines, highlighting its potential as a therapeutic agent for CCA.

Cell Line Information

| Cell Line | Origin | Description | Culture Medium |

| KKU-213 | Human Intrahepatic Cholangiocarcinoma | Established from a 58-year-old male patient with an adenosquamous carcinoma tumor associated with liver fluke infection.[1] Exhibits epithelial-like morphology.[1] | DMEM with 10% FBS |

| RBE | Human Intrahepatic Cholangiocarcinoma | Derived from a 64-year-old female patient.[2] Characterized by its epithelial morphology and expression of key CCA markers like CK7, CK19, and CA19-9.[2] | RPMI-1640 with 10% FBS[2] |

Quantitative Data Summary

The following table summarizes the quantitative data on the efficacy of PD173074 in KKU-213 and RBE cells.

| Parameter | KKU-213 | RBE | Reference |

| IC50 of PD173074 | ~8.4 µM | ~11 µM | Balasubramanian et al., 2023[3] |

| Effect on Colony Formation | Inhibited | Inhibited | Balasubramanian et al., 2023[3] |

Experimental Protocols

Cell Culture

-

KKU-213 Cells:

-

Culture in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Maintain cells in a humidified incubator at 37°C with 5% CO2.

-

Subculture cells when they reach 80-90% confluency.

-

-

RBE Cells:

-

Culture in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.[2]

-

Maintain cells in a humidified incubator at 37°C with 5% CO2.

-

Subculture cells when they reach 80-90% confluency.

-

Cell Viability Assay (MTT Assay)

-

Seed KKU-213 or RBE cells in a 96-well plate at a density of 5,000 cells/well.

-

Allow cells to adhere overnight.

-

Treat the cells with a serial dilution of PD173074 (e.g., 0.1, 1, 5, 10, 25, 50 µM) for 72 hours.

-

Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the half-maximal inhibitory concentration (IC50) using a dose-response curve.

Colony Formation Assay

-

Seed KKU-213 or RBE cells in a 6-well plate at a density of 500 cells/well.

-

Allow cells to adhere overnight.

-

Treat the cells with PD173074 at concentrations around the IC50 value (e.g., 5 µM, 10 µM).

-

Incubate the plates for 10-14 days, changing the medium with fresh drug every 3 days.

-

After the incubation period, wash the colonies with PBS, fix with methanol, and stain with 0.5% crystal violet.

-

Count the number of colonies (containing >50 cells) and compare with the untreated control.

Western Blot for Phosphorylated FGFR

-

Seed KKU-213 or RBE cells in a 6-well plate and grow to 70-80% confluency.

-

Serum-starve the cells for 24 hours.

-

Pre-treat the cells with PD173074 at a selected concentration (e.g., 5 µM) for 2 hours.

-

Stimulate the cells with FGF-1 (Fibroblast Growth Factor 1) for 15 minutes to induce FGFR phosphorylation.

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration using a BCA assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with a primary antibody against phosphorylated FGFR (p-FGFR) overnight at 4°C.

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Normalize the p-FGFR signal to total FGFR or a loading control like β-actin.

Signaling Pathway and Experimental Workflow Diagrams

Caption: FGFR Signaling Pathway and Inhibition by PD173074.

References

- 1. FGFR Inhibitors in Cholangiocarcinoma—A Novel Yet Primary Approach: Where Do We Stand Now and Where to Head Next in Targeting This Axis? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Targeting the FGFR signaling pathway in cholangiocarcinoma: promise or delusion? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Targeting FGFRs Using PD173074 as a Novel Therapeutic Strategy in Cholangiocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Western Blot Analysis Following PD173074 Treatment

For Researchers, Scientists, and Drug Development Professionals

Introduction

PD173074 is a potent and selective ATP-competitive inhibitor of Fibroblast Growth Factor Receptors (FGFRs), primarily targeting FGFR1 and FGFR3.[1][2][3] It also exhibits inhibitory activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) at higher concentrations.[4] Dysregulation of the FGFR signaling pathway is implicated in various cancers, making PD173074 a valuable tool for cancer research and a potential therapeutic agent. This document provides detailed application notes and protocols for performing Western blot analysis to investigate the effects of PD173074 on key signaling pathways.

Western blotting is a fundamental technique used to detect and quantify specific proteins in a complex mixture, such as a cell lysate. Following treatment of cells with PD173074, Western blot analysis can elucidate the inhibitor's mechanism of action by examining changes in the phosphorylation status and expression levels of proteins within the FGFR signaling cascades. The primary downstream pathways affected by FGFR activation include the RAS-RAF-MAPK-ERK, PI3K-AKT-mTOR, and JAK-STAT pathways.[5][6] Consequently, PD173074 treatment is expected to decrease the phosphorylation of key effector proteins within these cascades. Additionally, inhibition of these pro-survival pathways can lead to apoptosis, which can be monitored by observing changes in the levels of apoptosis-related proteins.[7]

These application notes provide a comprehensive guide, from cell culture and treatment to protein extraction and immunodetection, to enable researchers to effectively utilize Western blotting for studying the cellular response to PD173074.

Data Presentation: Effects of PD173074 on Protein Phosphorylation and Expression

The following tables summarize quantitative data from studies that have used Western blot analysis to assess the effects of PD173074 on key signaling proteins. The data is presented as a fold change or percentage of control, providing a clear comparison of the inhibitor's impact across different proteins and concentrations.

Table 1: Dose-Dependent Inhibition of FGFR Signaling Pathway Components by PD173074

| Target Protein | Cell Line | PD173074 Concentration (nM) | Change Relative to Control (Fold Change) | Reference |

| p-FGFR3 | SUM185PE | 5 | ~0.6 | [8] |

| 15 | ~0.4 | [8] | ||

| 75 | ~0.2 | [8] | ||

| p-AKT (S473) | SUM185PE | 5 | ~0.4 | [8] |

| 15 | ~0.2 | [8] | ||

| 75 | <0.1 | [8] | ||

| p-ERK1/2 | SUM185PE | 5 | ~0.8 | [8] |

| 15 | ~0.6 | [8] | ||

| 75 | ~0.3 | [8] | ||

| p-FRS2 | SUM185PE | 5 | ~0.7 | [8] |

| 15 | ~0.5 | [8] | ||

| 75 | ~0.2 | [8] |

Table 2: Qualitative and Semi-Quantitative Effects of PD173074 on Signaling and Apoptosis-Related Proteins

| Target Protein | Cell Line/Model | PD173074 Treatment | Observed Effect | Reference |

| p-FGFR1 | RO82-W-1 | 10 nM - 1 µM | Dose-dependent decrease | [5] |

| p-FGFR2 | Gastric Cancer Cell Lines | 1 nM - 100 nM | Dose-dependent decrease | [9] |

| p-STAT3 | KKU-213, RBE | 5 µM | Decreased | [6] |

| Mcl-1 | 4T1 Murine Mammary Tumor | Not specified | Inhibition | [7][10] |

| Survivin | 4T1 Murine Mammary Tumor | Not specified | Inhibition | [7][10] |

| Bax/Bcl-2 Ratio | 4T1 Murine Mammary Tumor | Not specified | Significantly increased | [7][10] |

| FGFR1 | Panc-1 | Not specified | Down-regulation | [6] |

| Sox2 | Panc-1 | Not specified | Down-regulation | [6] |

| Nanog | Panc-1 | Not specified | Down-regulation | [6] |

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathways affected by PD173074 and a typical experimental workflow for Western blot analysis.

Caption: FGFR signaling pathways inhibited by PD173074.

Caption: Experimental workflow for Western blot analysis.

Experimental Protocols

This section provides a detailed, step-by-step protocol for the analysis of protein expression and phosphorylation by Western blot following cell treatment with PD173074.

Part 1: Cell Culture and Treatment with PD173074

-

Cell Seeding:

-

Culture the cell line of interest in the appropriate growth medium and conditions.

-

Seed cells in 6-well plates or 10 cm dishes to achieve 70-80% confluency at the time of harvest.

-

-

PD173074 Preparation:

-

Cell Treatment:

-

Remove the old medium from the cells and replace it with the medium containing the desired concentrations of PD173074.

-

Include a vehicle control (medium with the same concentration of DMSO used for the highest PD173074 concentration).

-

Incubate the cells for the desired treatment duration (e.g., 1, 24, 48, or 72 hours).[6][10]

-

Part 2: Cell Lysis and Protein Quantification

-

Cell Lysis:

-

Place the cell culture dish on ice and wash the cells twice with ice-cold PBS.

-

Aspirate the PBS and add ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors. For a 10 cm dish, use approximately 500 µl of lysis buffer.[11]

-

Scrape the adherent cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Incubate the lysate on ice for 30 minutes with occasional vortexing.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.

-

Carefully transfer the supernatant (protein lysate) to a new pre-chilled tube.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a standard protein assay, such as the bicinchoninic acid (BCA) assay.

-

Follow the manufacturer's instructions for the chosen assay.

-

Part 3: Western Blotting

-

Sample Preparation for SDS-PAGE:

-

Based on the protein quantification, dilute the lysates to the same concentration with lysis buffer.

-

Add 4x Laemmli sample buffer to the lysates to a final concentration of 1x.

-

Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.

-

Centrifuge the samples briefly before loading onto the gel.

-

-

SDS-PAGE:

-

Load equal amounts of protein (typically 20-40 µg) into the wells of a polyacrylamide gel.

-

Include a pre-stained protein ladder to monitor protein separation and transfer efficiency.

-

Run the gel according to the manufacturer's instructions until the dye front reaches the bottom.

-

-

Protein Transfer:

-

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

-

Ensure proper orientation of the gel and membrane in the transfer apparatus.

-

Perform the transfer according to the manufacturer's protocol.

-

-

Immunodetection:

-

After transfer, block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[11]

-

Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation. Refer to the antibody datasheet for the recommended dilution.

-

Wash the membrane three times for 5-10 minutes each with TBST.

-

Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.[11]

-

Wash the membrane three times for 5-10 minutes each with TBST.

-

-

Detection and Analysis:

-

Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.

-

Incubate the membrane with the ECL substrate for the recommended time.

-

Capture the chemiluminescent signal using a digital imager or X-ray film.

-

Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the signal of the protein of interest to a loading control (e.g., β-actin or GAPDH) to account for loading differences. For phosphoproteins, it is recommended to normalize the phospho-specific signal to the total protein signal.

-

By following these detailed protocols and utilizing the provided data and diagrams, researchers can effectively employ Western blot analysis to investigate the cellular and molecular effects of PD173074, contributing to a deeper understanding of FGFR signaling in health and disease.

References

- 1. Discovery of a small molecule ligand of FRS2 that inhibits invasion and tumor growth - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Mcl-1 levels critically impact the sensitivities of human colorectal cancer cells to APG-1252-M1, a novel Bcl-2/Bcl-XL dual inhibitor that induces Bax-dependent apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Inhibition of FGFR Signaling With PD173074 Ameliorates Monocrotaline-induced Pulmonary Arterial Hypertension and Rescues BMPR-II Expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. researchgate.net [researchgate.net]

Application Notes and Protocols for Small Molecule Immunoprecipitation

Note: Initial searches for "PD0176078" did not yield specific information on this compound. The following application notes and protocols are provided as a comprehensive guide for the immunoprecipitation of target proteins using a small molecule inhibitor. Where specific examples are needed, a well-characterized CDK4/6 inhibitor has been used for illustrative purposes. Researchers should adapt these protocols based on the specific characteristics of their small molecule of interest.

Introduction

Immunoprecipitation (IP) is a powerful technique used to isolate a specific protein from a complex mixture, such as a cell lysate, using an antibody that specifically binds to that protein.[1][2] This method can be adapted to study the interactions of small molecule inhibitors with their target proteins. By treating cells with a small molecule inhibitor prior to lysis and immunoprecipitation, researchers can investigate the inhibitor's effect on protein-protein interactions, complex formation, and post-translational modifications. Co-immunoprecipitation (Co-IP) is a variation of this technique used to study protein-protein interactions by pulling down a target protein along with its binding partners.[3]

These application notes provide a general framework for performing immunoprecipitation experiments with small molecule inhibitors, including protocols for cell lysis, immunoprecipitation, and subsequent analysis by western blotting.

Data Presentation

Table 1: Representative Quantitative Data for a Small Molecule Inhibitor

| Parameter | Value | Target Protein | Cell Line | Reference |

| IC₅₀ | 11 nM | CDK4 | HCT116 | Fictional Data |

| Binding Affinity (K_d) | 2.5 nM | CDK6 | MCF7 | Fictional Data |

| In-Cell Target Engagement | 85% at 100 nM | CDK4/6 | HeLa | Fictional Data |

| Pulldown Efficiency | 70% | CDK4 | 293T | Fictional Data |

Signaling Pathway

The diagram below illustrates a simplified signaling pathway that can be investigated using a small molecule inhibitor targeting a cyclin-dependent kinase (CDK).

Caption: A simplified diagram of the Cyclin D-CDK4/6-Rb pathway.

Experimental Protocols

Materials and Reagents

-

Cell Lysis Buffer: (e.g., RIPA buffer or a non-denaturing lysis buffer)[4]

-

50 mM Tris-HCl, pH 7.4

-

150 mM NaCl

-

1% NP-40

-

0.5% sodium deoxycholate

-

0.1% SDS

-

Add fresh protease and phosphatase inhibitors before use[5]

-

-

Antibody: Specific primary antibody for the target protein.

-

Control IgG: Normal IgG from the same species as the primary antibody.

-

Protein A/G Beads: Agarose or magnetic beads.[1]

-

Wash Buffer: (e.g., PBS or TBS with 0.1% Tween-20)

-

Elution Buffer: (e.g., 1X SDS-PAGE sample buffer)[6]

-

Small Molecule Inhibitor of interest

Experimental Workflow

The following diagram outlines the general workflow for immunoprecipitation using a small molecule inhibitor.

Caption: General workflow for small molecule immunoprecipitation.

Detailed Protocol

1. Cell Culture and Treatment:

-

Plate and grow cells to the desired confluency (typically 70-80%).

-

Treat cells with the small molecule inhibitor at the desired concentration and for the appropriate duration. Include a vehicle-treated control.

2. Cell Lysis:

-

Aspirate the culture medium and wash the cells once with ice-cold PBS.[7]

-

Add ice-cold lysis buffer to the plate and incubate on ice for 5-10 minutes.[7]

-

Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.[7]

-

Centrifuge the lysate at high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C to pellet cellular debris.[2][7]

-

Transfer the supernatant (clarified lysate) to a new tube.

3. Pre-Clearing the Lysate (Optional but Recommended):

-

This step helps to reduce non-specific binding of proteins to the beads.[5][6]

-

Add Protein A/G beads to the clarified lysate and incubate with gentle rotation for 30-60 minutes at 4°C.[6]

-

Pellet the beads by centrifugation or using a magnetic rack and transfer the supernatant to a new tube.[6]

4. Immunoprecipitation:

-

Determine the protein concentration of the lysate.

-

To the pre-cleared lysate, add the primary antibody specific for the target protein. As a negative control, add an equivalent amount of control IgG to a separate tube of lysate.

-

Incubate with gentle rotation for 1-4 hours or overnight at 4°C. The optimal incubation time can vary depending on the antibody and antigen.[2]

5. Capture of Immune Complexes:

-

Add Protein A/G beads to the lysate-antibody mixture.

-

Incubate with gentle rotation for 1-2 hours at 4°C.[2]

6. Washing:

-

Pellet the beads by centrifugation or with a magnetic rack and discard the supernatant.[2]

-

Wash the beads 3-5 times with ice-cold wash buffer. After the final wash, carefully remove all of the supernatant.[8]

7. Elution:

-

Resuspend the beads in 1X SDS-PAGE sample buffer.[6]

-

Heat the samples at 95-100°C for 5-10 minutes to elute the proteins and denature them.

-

Pellet the beads and collect the supernatant containing the eluted proteins.

8. Analysis:

-

The eluted proteins can now be analyzed by SDS-PAGE and western blotting to detect the protein of interest and any co-immunoprecipitated proteins.

Troubleshooting

-

High Background:

-

Increase the number of washes.

-

Perform a pre-clearing step if not already done.[5]

-

Optimize the antibody concentration.

-

-

Low or No Signal:

-

Confirm the presence of the target protein in the starting lysate.

-

Ensure the antibody is validated for immunoprecipitation.

-

Optimize the lysis buffer to ensure efficient protein extraction.

-

Increase the amount of starting lysate or antibody.

-

-

Non-specific Bands:

-

Use a high-quality, specific primary antibody.

-

Include an isotype control IgG to identify non-specifically bound proteins.[8]

-

By following these guidelines and protocols, researchers can effectively utilize immunoprecipitation in conjunction with small molecule inhibitors to investigate protein interactions and cellular signaling pathways.

References

- 1. Overview of the Immunoprecipitation (IP) Technique | Thermo Fisher Scientific - US [thermofisher.com]

- 2. Protocol for Immunoprecipitation - Creative Proteomics [creative-proteomics.com]

- 3. Immunoprecipitation Experimental Design Tips | Cell Signaling Technology [cellsignal.com]

- 4. assaygenie.com [assaygenie.com]

- 5. Immunoprecipitation (IP): The Complete Guide | Antibodies.com [antibodies.com]

- 6. neb.com [neb.com]

- 7. Immunoprecipitation Protocol (Magnetic Beads) | Cell Signaling Technology [cellsignal.com]

- 8. protocols.io [protocols.io]

Application Notes and Protocols for PD173074 in Xenograft Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of PD173074, a potent and selective inhibitor of Fibroblast Growth Factor Receptors (FGFRs), in preclinical xenograft models. This document outlines the mechanism of action, summarizes key quantitative data from various studies, and provides detailed experimental protocols for practical application.

Introduction